molecular formula C18H11Cl2F3N2OS B2361060 N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide CAS No. 478030-73-8

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide

Cat. No. B2361060
CAS RN: 478030-73-8
M. Wt: 431.25
InChI Key: ZDKMWXPTHAJJLV-UHFFFAOYSA-N
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Description

“N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, which is a common structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with the compound , are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as TFMP derivatives, have been studied . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as N-trifluoromethyl amines and azoles, have been studied . N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Scientific Research Applications

Antitumor Activity

N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide and its derivatives have been investigated for their antitumor activity. Studies reveal that certain derivatives of this compound show significant ability to inhibit the in vitro growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

Anti-Inflammatory and Analgesic Activities

Research involving imidazothiazole derivatives, closely related to the compound , has explored their anti-inflammatory and analgesic activities. These studies have identified certain derivatives that exhibit non-cytotoxic properties and potential for use in treating inflammation and pain (Soyer Can et al., 2021).

Antimicrobial Properties

Thiazole derivatives, including those structurally similar to N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide, have shown significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential in developing new antimicrobial agents (Mhaske et al., 2011).

Inhibition of CARM1

A series of compounds including N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally related to the target compound, have been identified as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). This highlights their potential application in targeted molecular therapies (Allan et al., 2009).

Future Directions

The future directions for similar compounds, such as TFMP derivatives, include the discovery of many novel applications . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2OS/c19-12-6-13(20)8-14(7-12)24-17(26)15-9-27-16(25-15)5-10-2-1-3-11(4-10)18(21,22)23/h1-4,6-9H,5H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMWXPTHAJJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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